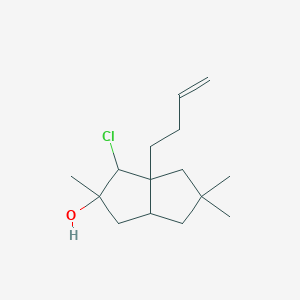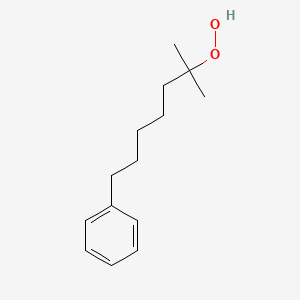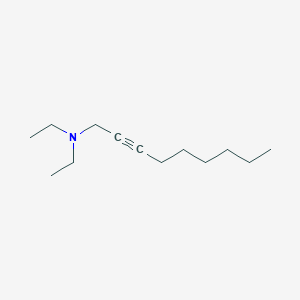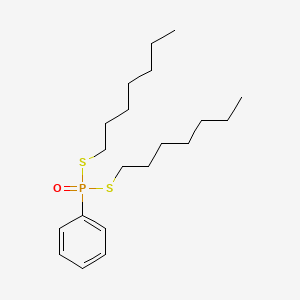![molecular formula C13H23N B14423204 1-Azabicyclo[4.4.4]tetradec-5-ene CAS No. 84509-55-7](/img/structure/B14423204.png)
1-Azabicyclo[4.4.4]tetradec-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[4.4.4]tetradec-5-ene is a bicyclic amine compound with the molecular formula C₁₃H₂₃N and a molecular weight of 193.3284 g/mol This compound is notable for its unique structure, which includes a bicyclic framework with an embedded nitrogen atom
Méthodes De Préparation
1-Azabicyclo[4.4.4]tetradec-5-ene can be synthesized through a ring cleavage route . The synthesis involves the formation of the bicyclic structure followed by the introduction of the nitrogen atom. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the ring closure and nitrogen incorporation. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
1-Azabicyclo[4.4.4]tetradec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of substituted derivatives.
Acid-Base Reactions: The compound reacts rapidly with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acids. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Azabicyclo[44
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in organic chemistry research.
Biology: Its interactions with biological molecules and potential biological activity are areas of ongoing research.
Medicine: The compound’s potential therapeutic properties and interactions with biological targets are being explored.
Industry: Its chemical properties may have applications in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[4.4.4]tetradec-5-ene involves its interaction with various molecular targets. The compound shows evidence of transannular alkene–amine interaction in its photoelectron spectrum . This interaction may play a role in its reactivity and potential biological activity. The rapid reaction with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion suggests that the compound can act as a nucleophile in acid-base reactions.
Comparaison Avec Des Composés Similaires
1-Azabicyclo[4.4.4]tetradec-5-ene can be compared with other bicyclic amine compounds, such as:
1-Azabicyclo[1.1.0]butane: This compound has a smaller bicyclic structure and different reactivity compared to this compound.
1-Azabicyclo[2.2.2]octane: Another bicyclic amine with a different ring size and nitrogen positioning, leading to distinct chemical properties.
The uniqueness of 1-Azabicyclo[44
Propriétés
| 84509-55-7 | |
Formule moléculaire |
C13H23N |
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
1-azabicyclo[4.4.4]tetradec-5-ene |
InChI |
InChI=1S/C13H23N/c1-4-10-14-11-5-2-8-13(7-1)9-3-6-12-14/h7H,1-6,8-12H2 |
Clé InChI |
GXYPTOSENXHNPT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCCC(=CCCC2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)

![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)


![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)

![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)

